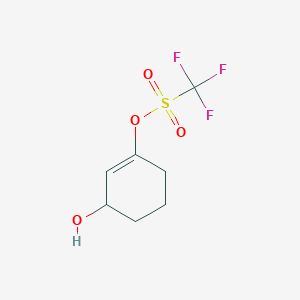![molecular formula C29H48N2OS B14335289 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol CAS No. 109371-59-7](/img/structure/B14335289.png)
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenolic core substituted with tert-butyl groups and a thiazole ring, making it a valuable molecule in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with tert-butyl groups, followed by the introduction of the thiazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and reduce by-products. The final product is purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits in preventing oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants to enhance stability.
Mecanismo De Acción
The mechanism of action of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. The thiazole ring contributes to its antimicrobial properties by interfering with microbial cell wall synthesis. The molecular targets include reactive oxygen species (ROS) and microbial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol stands out due to the presence of the thiazole ring, which imparts unique antimicrobial properties not found in other similar compounds. Its long dodecyl chain also enhances its lipophilicity, making it more effective in certain industrial applications.
Propiedades
Número CAS |
109371-59-7 |
|---|---|
Fórmula molecular |
C29H48N2OS |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(5-dodecyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C29H48N2OS/c1-8-9-10-11-12-13-14-15-16-17-18-23-21-30-27(33-23)31-22-19-24(28(2,3)4)26(32)25(20-22)29(5,6)7/h19-21,32H,8-18H2,1-7H3,(H,30,31) |
Clave InChI |
AEHZWCOPWDDEJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CN=C(S1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


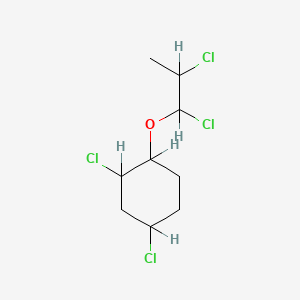
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)

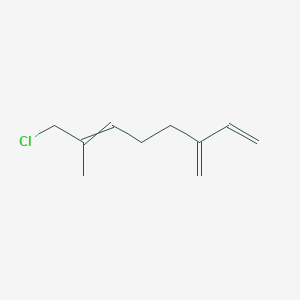
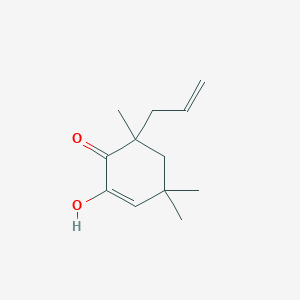

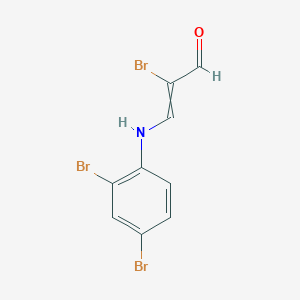

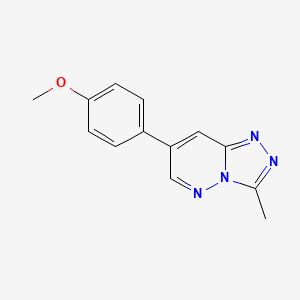
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
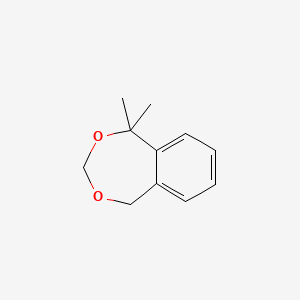
![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)

